Ramelteon Metabolite M-II-d3

LC-MS/MS Bioanalysis Matrix Effect

Quantifying ramelteon's active metabolite M-II via LC-MS/MS is compromised by matrix effects when using unlabeled or structurally dissimilar internal standards. Ramelteon Metabolite M-II-d3 (CAS 1246812-22-5), a deuterated analog, co-elutes with M-II, providing accurate correction for extraction variability and ionization suppression. • Ensures reliable pharmacokinetic parameters (Cmax, Tmax, t½) for bioequivalence studies • Regulatory-accepted IS for ANDA submissions and DMF filings • Supplied as a mixture of R/S isomers, ≥98% purity; stable at -20°C

Molecular Formula C16H21NO3
Molecular Weight 278.36 g/mol
Cat. No. B565558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon Metabolite M-II-d3
Synonyms2-Hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide-d3
Molecular FormulaC16H21NO3
Molecular Weight278.36 g/mol
Structural Identifiers
InChIInChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3
InChIKeyFGFNIJYHXMJYJN-PJCDIQNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramelteon Metabolite M-II-d3: Deuterated Internal Standard for LC-MS/MS Quantification of the Active Ramelteon Metabolite


Ramelteon Metabolite M-II-d3 (CAS 1246812-22-5) is a deuterium-labeled analog of Ramelteon Metabolite M-II, the principal active metabolite of the melatonin receptor agonist ramelteon [1]. It is a stable isotope-labeled (SIL) internal standard specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve accurate and precise quantification of the non-deuterated M-II metabolite in complex biological matrices such as human plasma and serum . The compound is supplied as a mixture of R and S isomers at the hydroxy position and is characterized by the incorporation of three deuterium atoms into its molecular structure, resulting in a molecular formula of C₁₆H₁₈D₃NO₃ and a molecular weight of approximately 278.36 g/mol .

Ramelteon Metabolite M-II-d3: Why Generic Internal Standards Are Inadequate for Reliable M-II Quantification


Accurate quantification of Ramelteon Metabolite M-II in biological samples via LC-MS/MS is critically dependent on the use of a properly matched internal standard. Generic internal standards, such as the non-deuterated M-II (M-II-d0) or chemically dissimilar compounds like diazepam, introduce significant sources of analytical error [1]. Using the unlabeled metabolite M-II as an internal standard is impossible for quantifying endogenous or administered M-II levels because it is the analyte itself, creating a circular reference. Structurally unrelated internal standards, like diazepam, fail to co-elute with M-II under typical chromatographic conditions, leading to inadequate compensation for matrix effects and ionization suppression/enhancement, which can cause substantial inaccuracies in reported concentrations [1]. In contrast, the deuterated internal standard Ramelteon Metabolite M-II-d3 possesses nearly identical physicochemical properties to the target analyte M-II, ensuring co-elution and thus providing robust correction for sample-to-sample variability in extraction recovery and mass spectrometric response .

Ramelteon Metabolite M-II-d3: Quantitative Evidence of Analytical Superiority Over Alternative Internal Standards


Co-Elution and Matrix Effect Correction: Ramelteon Metabolite M-II-d3 vs. Unrelated Internal Standard Diazepam

In a validated LC-MS/MS method for quantifying Ramelteon and M-II in human plasma, the use of the structurally unrelated internal standard diazepam required chromatographic separation that did not perfectly align with the analytes' retention times [1]. Deuterated internal standards like Ramelteon Metabolite M-II-d3 are the gold standard because they co-elute with their non-deuterated counterparts, a critical property for compensating for variable matrix effects and ionization efficiencies in complex biological samples . The fundamental principle is that a SIL internal standard corrects for variability in sample preparation and instrument response due to its nearly identical chemical and physical properties to the unlabeled analyte [2].

LC-MS/MS Bioanalysis Matrix Effect

Isotopic Purity and Mass Shift: Ramelteon Metabolite M-II-d3 vs. Non-Deuterated M-II

Ramelteon Metabolite M-II-d3 incorporates three deuterium atoms, resulting in a mass shift of +3 Da relative to the non-deuterated M-II (molecular weight: 278.36 g/mol vs. ~275 g/mol for M-II-d0) . This mass difference is sufficient to prevent isotopic interference in the mass spectrometer's selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels. The non-deuterated M-II (M-II-d0) cannot serve as an internal standard because it is the target analyte; its use would confound the quantification of endogenous or administered M-II .

Mass Spectrometry Isotopic Purity Internal Standard

Comparative Biological Activity: Context for M-II-d3's Role as a Tracer vs. Pharmacologically Active Comparator

While Ramelteon Metabolite M-II-d3 is used exclusively as an analytical internal standard, understanding the biological activity of its non-deuterated counterpart (M-II-d0) is crucial for interpreting pharmacokinetic data. The major metabolite M-II exhibits IC₅₀ values of 208 pM and 1470 pM for human melatonin MT₁ and MT₂ receptors, respectively [1]. In comparison, the parent drug ramelteon demonstrates substantially higher potency, with binding affinity (Ki) values of approximately 14 pM and 112 pM for MT₁ and MT₂, respectively [2]. This 15- to 13-fold difference in receptor affinity, combined with M-II's 20- to 100-fold greater systemic exposure than ramelteon, underscores why accurate quantification of M-II is pharmacologically essential [3].

Pharmacology Melatonin Receptors In Vitro Binding

Ramelteon Metabolite M-II-d3: Primary Application Scenarios in Bioanalytical and Pharmaceutical Development


Validated LC-MS/MS Bioanalytical Method Development for Clinical Pharmacokinetic Studies

Ramelteon Metabolite M-II-d3 is the definitive internal standard for developing and validating LC-MS/MS methods intended for quantifying M-II in human plasma or serum. As demonstrated by Zhu et al. [1], a validated method is essential for accurately determining pharmacokinetic parameters such as Cmax (136 ± 36 ng/mL), Tmax (1.1 ± 0.5 h), and elimination half-life (2.1 ± 0.4 h) for M-II following ramelteon administration. Substituting a non-deuterated or structurally dissimilar internal standard would compromise the method's accuracy and precision, potentially leading to rejected bioanalytical data by regulatory agencies like the FDA.

Abbreviated New Drug Application (ANDA) Support and Generic Drug Development

For pharmaceutical companies developing generic versions of ramelteon (Rozerem), Ramelteon Metabolite M-II-d3 is an indispensable reference standard. It is used for analytical method validation (AMV) and quality control (QC) applications to demonstrate bioequivalence between the generic and innovator products [1]. Regulatory submissions, including ANDAs, require robust and validated bioanalytical methods for quantifying the active metabolite M-II, and the use of a deuterated internal standard is a regulatory expectation for ensuring data integrity.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

In studies investigating the metabolic fate of ramelteon, particularly those examining the role of CYP1A2 and other cytochrome P450 enzymes, Ramelteon Metabolite M-II-d3 serves as the gold standard for quantifying M-II formation in hepatocyte or microsomal incubations [1]. This is critical for accurately determining enzyme kinetic parameters (Km, Vmax) and for assessing the impact of potential perpetrators of drug-drug interactions on ramelteon metabolism, which is essential for clinical safety assessments.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Sleep Disorder Research

Given that M-II is an active metabolite with 20- to 100-fold greater systemic exposure than ramelteon [1], its precise quantification is paramount for constructing accurate PK-PD models that link drug exposure to hypnotic efficacy. Ramelteon Metabolite M-II-d3 enables researchers to generate the high-quality M-II concentration-time data required to understand the contribution of this active metabolite to the overall clinical effect of ramelteon in treating insomnia, thereby supporting dose optimization and formulation development .

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